molecular formula C21H22O7 B11824546 Methyl 2-O-benzoyl-4,6-O-benzylidene-a-D-glucopyranoside

Methyl 2-O-benzoyl-4,6-O-benzylidene-a-D-glucopyranoside

Cat. No.: B11824546
M. Wt: 386.4 g/mol
InChI Key: WHKUKOCUXSRSAR-QUJSNMKFSA-N
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Description

Methyl 2-O-benzoyl-4,6-O-benzylidene-a-D-glucopyranoside is a complex carbohydrate derivative that has garnered significant interest in the fields of chemistry and biomedical research. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various sugars and therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-O-benzoyl-4,6-O-benzylidene-a-D-glucopyranoside typically involves the protection of hydroxyl groups in glucose derivatives. One common method includes the benzylidene acetal formation at the 4,6-positions followed by benzoylation at the 2-position. The reaction conditions often involve the use of benzaldehyde dimethyl acetal and benzoyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-O-benzoyl-4,6-O-benzylidene-a-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various sugar derivatives, alcohols, and carboxylic acids, which can be further utilized in synthetic chemistry and pharmaceutical applications.

Mechanism of Action

The mechanism of action of Methyl 2-O-benzoyl-4,6-O-benzylidene-a-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound’s benzoyl and benzylidene groups facilitate its binding to enzymes and receptors, modulating their activity. This interaction can influence glycosylation processes and other biochemical pathways, leading to its therapeutic effects .

Biological Activity

Methyl 2-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside (CAS Number: 28642-64-0) is a glycoside derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of benzoyl and benzylidene groups, which are known to enhance biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of Methyl 2-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside is C21H21O7C_{21}H_{21}O_{7} with a molecular weight of 386.40 g/mol. The presence of multiple aromatic groups contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of methyl α-D-glucopyranosides exhibit significant antimicrobial properties against various pathogenic bacteria.

Compound Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Methyl 2-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranosideE. coli1550
Methyl 2-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranosideS. aureus1830
Methyl 2-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranosideP. aeruginosa1270

These results indicate that the compound exhibits varying degrees of antibacterial activity, with the highest efficacy observed against Staphylococcus aureus .

Anticancer Activity

The anticancer potential of methyl 2-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside has also been investigated in vitro. Studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study: Apoptosis Induction

In a study involving human breast cancer cell lines (MCF-7), treatment with methyl 2-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside resulted in:

  • Reduction in cell viability : A significant decrease in cell viability was observed at concentrations above 20 µM.
  • Caspase Activation : Increased levels of active caspases (Caspase-3 and Caspase-9) were detected, indicating the activation of apoptotic pathways.

The IC50 value for this compound was determined to be approximately 25 µM, suggesting moderate potency against breast cancer cells .

Cytotoxicity Assessment

Cytotoxicity assays have been performed to evaluate the safety profile of methyl 2-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside. The compound exhibited low cytotoxicity towards normal human fibroblast cells (IC50 > 100 µM), indicating a favorable therapeutic window for potential applications in cancer therapy .

Summary of Findings

The biological activity of methyl 2-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside highlights its potential as an antimicrobial and anticancer agent. The structural features that facilitate its biological interactions include:

  • Aromatic Substituents : Enhance binding affinity to biological targets.
  • Sugar Moiety : Contributes to solubility and bioavailability.

Properties

Molecular Formula

C21H22O7

Molecular Weight

386.4 g/mol

IUPAC Name

[(4aR,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate

InChI

InChI=1S/C21H22O7/c1-24-21-18(27-19(23)13-8-4-2-5-9-13)16(22)17-15(26-21)12-25-20(28-17)14-10-6-3-7-11-14/h2-11,15-18,20-22H,12H2,1H3/t15-,16+,17-,18-,20?,21+/m1/s1

InChI Key

WHKUKOCUXSRSAR-QUJSNMKFSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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